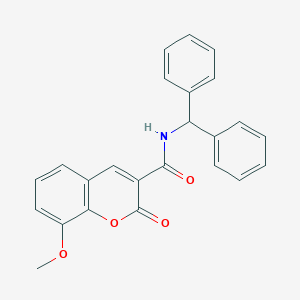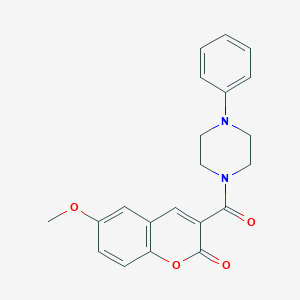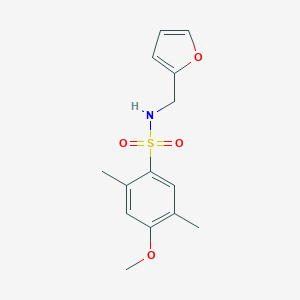![molecular formula C24H19N3O2 B279167 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide, also known as NAPPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NAPPA has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the prevention of beta-amyloid plaque accumulation in the brain.
Biochemical and Physiological Effects:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other molecules that may be present in a cell or tissue. One limitation of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations of the molecule to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide. One area of interest is the development of more potent analogs of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide that may have improved therapeutic potential. Another area of interest is the study of the effects of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide on other diseases and conditions, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for delivering N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide to specific tissues or cells may expand its potential therapeutic applications.
合成法
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzophenone to form an amide intermediate. The final step involves the reaction of the amide intermediate with 3-pyridinemethylamine to form N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide.
科学的研究の応用
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid plaques in the brain.
特性
分子式 |
C24H19N3O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c28-23(20-12-11-18-7-1-2-8-19(18)14-20)27-22-10-4-3-9-21(22)24(29)26-16-17-6-5-13-25-15-17/h1-15H,16H2,(H,26,29)(H,27,28) |
InChIキー |
CAOGXHSTKPSXJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)




![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)